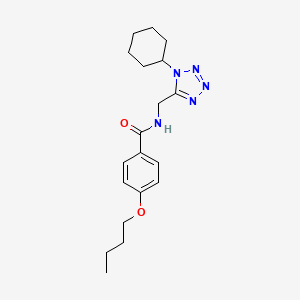

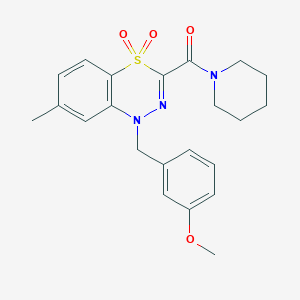

![molecular formula C20H24N2O3S B2828830 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251634-68-0](/img/structure/B2828830.png)

7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a derivative of pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine . These compounds are analogues of adenine, a purine base, in which the N-7 has been replaced by a CH group . They have been reported to possess significant anti-HIV, antitumor, antimicrobial, and antiangiogenic activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and mass spectrometry, as is common for organic compounds .Chemical Reactions Analysis

The specific chemical reactions involving this compound would depend on its functional groups and conditions. As a pyrrolo[2,3-d]pyrimidin-4-amine derivative, it might undergo reactions typical for these types of compounds .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds structurally related to 7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one have been synthesized and characterized, highlighting their potential in chemical and pharmacological research. For instance, novel fused thiazolo[3,2-a] pyrimidinones and pyrimido[2,1-b][1,3]thiazinones derivatives were synthesized, demonstrating promising cytotoxic activity against certain cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2) (Abbas et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Research has also explored the antimicrobial and anti-inflammatory potential of thienopyrimidine derivatives. For example, new thienopyrimidine derivatives were synthesized and tested as antimicrobial and anti-inflammatory agents, displaying remarkable activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests the potential use of similar compounds in developing new therapeutic agents targeting microbial infections and inflammatory conditions.

Inhibition of Corrosion

Pyrimidine derivatives have also been investigated for their potential as corrosion inhibitors, indicating their application in materials science and engineering. For instance, new pyrimidine derivatives were synthesized and found to be efficient organic inhibitors against the corrosion of mild steel in acidic medium, showcasing their utility in protecting industrial materials (Yadav et al., 2015).

Antifolate Inhibitors for Cancer Therapy

Another area of application involves the synthesis of thieno[2,3-d]pyrimidine antifolate inhibitors, targeting purine biosynthesis with selectivity for high-affinity folate receptors over other cellular transport mechanisms. Such compounds exhibit potent antitumor activities and offer a unique mechanism distinct from other known antifolates, providing avenues for cancer therapy research (Deng et al., 2009).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 7-deazaadenine derivatives, have been reported to interact withadenosine receptors . These receptors play a crucial role in various physiological processes, including inflammation and immune responses .

Mode of Action

It’s worth noting that similar compounds, such as 7-deazaadenine derivatives, are known to interact with their targets throughhydrogen bonding and electrostatic interactions . These interactions can lead to changes in the conformation of the target proteins, potentially altering their function .

Biochemical Pathways

Given the potential interaction with adenosine receptors, it’s plausible that this compound could influence pathways related toinflammation and immune response .

Result of Action

Compounds with similar structures have been reported to exhibitantimicrobial , anti-inflammatory , and antitumor activities .

Orientations Futures

Propriétés

IUPAC Name |

7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXQKIGXXVYHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3,4-diethoxyphenyl)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

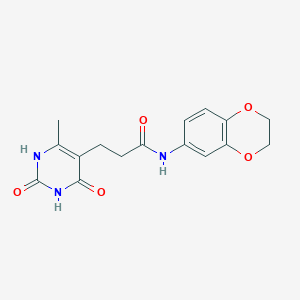

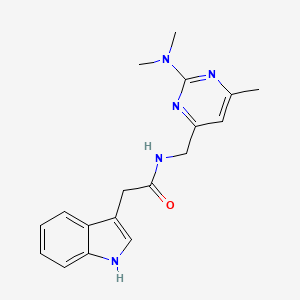

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)

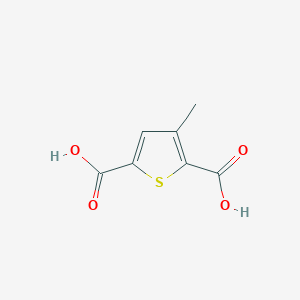

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2828757.png)

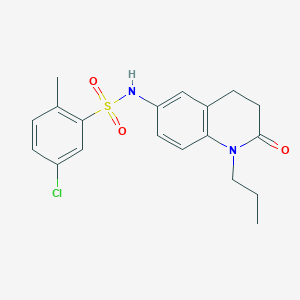

![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)

![5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole](/img/structure/B2828764.png)

![N-(3,5-dimethylphenyl)-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2828767.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride](/img/structure/B2828769.png)

![4-(dimethylsulfamoyl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2828770.png)